molecular formula C22H21NO2 B3600431 N-(diphenylmethyl)-3-ethoxybenzamide

N-(diphenylmethyl)-3-ethoxybenzamide

Cat. No.: B3600431
M. Wt: 331.4 g/mol
InChI Key: HHVTVKLDUUWTRA-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-ethoxybenzamide is a synthetic organic compound featuring a benzamide core that is substituted with a 3-ethoxy group and an N-diphenylmethyl moiety. This specific molecular architecture, which incorporates aromatic and ether functionalities, makes it a compound of interest in various scientific research and development applications. It is particularly useful in medicinal chemistry and chemical biology as a building block or intermediate for the synthesis of more complex molecules. Researchers may also employ it as a standard or reference material in analytical method development, using techniques such as NMR, mass spectrometry, and HPLC, leveraging its structural features for method validation . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-benzhydryl-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-25-20-15-9-14-19(16-20)22(24)23-21(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,21H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVTVKLDUUWTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with diphenylmethylamine. The process can be summarized as follows:

    Formation of 3-ethoxybenzoyl chloride: 3-ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form 3-ethoxybenzoyl chloride.

    Amidation Reaction: The 3-ethoxybenzoyl chloride is then reacted with diphenylmethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs. The use of micro-packed bed reactors can enhance the reaction rate and efficiency by providing a larger interfacial area and shorter diffusion distances .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to remove the diphenylmethyl group, yielding the corresponding amine.

    Oxidation: Oxidative reactions can modify the ethoxy group or the benzamide structure.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂) are typical.

Major Products Formed

    Hydrogenation: The major product is the corresponding amine, 3-ethoxybenzamide.

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

Cancer Therapeutics:
One of the most promising applications of N-(diphenylmethyl)-3-ethoxybenzamide is in the development of anticancer therapies. Preliminary studies indicate that this compound may act as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to antiproliferative effects in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Biological Activity:
Research has shown that this compound interacts with proteins involved in cell signaling pathways associated with tumor growth and survival. This interaction may contribute to its anticancer properties and warrants further investigation into its mechanisms of action.

Inhibition of Histone Deacetylases

A study focusing on the inhibition of HDACs revealed that this compound exhibited significant activity against various cancer cell lines. The compound's ability to modulate gene expression through HDAC inhibition presents a promising avenue for cancer therapy development.

Interaction with G Protein-Coupled Receptors (GPCRs)

Emerging research suggests that this compound may also interact with GPCRs, which are critical in many physiological processes, including pain perception and immune response. Understanding these interactions could lead to novel therapeutic strategies targeting various diseases .

Mechanism of Action

The mechanism by which N-(diphenylmethyl)-3-ethoxybenzamide exerts its effects involves interactions with specific molecular targets. The diphenylmethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its stability and affinity for target molecules. This interaction can modulate various biological pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(diphenylmethyl)-3-ethoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Unique Properties/Applications References
This compound Benzamide Diphenylmethyl, 3-ethoxy High lipophilicity, potential CNS activity (inferred) N/A
N-(4-(Dimethylamino)phenethyl)-3-methoxybenzamide Benzamide 3-methoxy, dimethylamino-phenethyl Enhanced membrane permeability
4-Ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide Benzamide 3-nitro, 4-ethoxy, 2-ethylphenyl Precursor for anticancer agents
N-(3-Acetylphenyl)-4-ethoxy-3-nitrobenzamide Benzamide 3-nitro, 4-ethoxy, 3-acetylphenyl Antimicrobial and anticancer research
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide Benzamide Tetrahydrothiophene, 3-methoxy Enzyme inhibition (e.g., HDAC)

Key Observations

Ethoxy vs. Methoxy: Ethoxy groups (as in the target compound) provide greater steric bulk and electron-donating capacity than methoxy groups, influencing solubility and receptor binding .

Biological Activity Trends Nitro vs. Amino Groups: Nitro-substituted benzamides (e.g., 4-ethoxy-3-nitrobenzamide derivatives) are often explored for anticancer activity due to their electrophilic reactivity, whereas amino-substituted analogs may exhibit milder effects . Diphenylmethyl vs. Tetrahydrothiophene Moieties: The diphenylmethyl group may target lipid-rich environments (e.g., cell membranes), while tetrahydrothiophene-containing analogs () show specificity for enzymes like histone deacetylases .

Synthetic Versatility

  • The diphenylmethyl group is typically introduced via nucleophilic substitution or coupling reactions, whereas ethoxy groups are added through Williamson ether synthesis .

Q & A

Q. What are the recommended synthetic routes for preparing N-(diphenylmethyl)-3-ethoxybenzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives typically involves amidation reactions between acyl chlorides and amines. For example, describes the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide via reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, using triethylamine as a base. Similarly, this compound can be synthesized by reacting 3-ethoxybenzoyl chloride with diphenylmethylamine under inert conditions. Optimization may include solvent selection (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:acyl chloride). Purification via column chromatography (neutral Al₂O₃ or silica gel) is recommended .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy group at C3, diphenylmethyl amide).
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak).
  • UV-Vis spectroscopy : To assess electronic transitions, particularly if nitro or aromatic groups are present (as in ).
  • Elemental analysis : Validate purity and elemental composition. Cross-referencing spectral data with computational predictions (e.g., DFT calculations) can resolve ambiguities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for N-arylbenzamide syntheses?

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst). For example, highlights the use of continuous flow reactors for industrial-scale benzamide production, which may differ from batch methods. To address contradictions:

  • Perform controlled experiments isolating variables (e.g., solvent, catalyst loading).
  • Use design of experiments (DoE) to model interactions between parameters.
  • Compare activation energies via kinetic studies (e.g., Eyring plots). Contradictions in purification efficiency (e.g., column vs. recrystallization) should also be evaluated using HPLC purity assays .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases, as in ). Software like AutoDock Vina can model interactions between the diphenylmethyl group and hydrophobic enzyme pockets.
  • QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with biological activity using datasets from analogous compounds (e.g., ’s anti-inflammatory benzamides).
  • DFT calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., introducing electron-withdrawing groups at C4) .

Q. What mechanistic insights can be gained from studying the hydrolysis stability of this compound?

Hydrolysis studies under varying pH and temperature conditions can elucidate:

  • Amide bond stability : Monitor degradation via LC-MS to identify breakdown products (e.g., 3-ethoxybenzoic acid and diphenylmethylamine).
  • Role of substituents : The ethoxy group may sterically hinder nucleophilic attack on the amide carbonyl. Compare with nitro-substituted analogs () to assess electronic effects.
  • Catalytic pathways : Use kinetic isotope effects (KIEs) or Hammett plots to determine whether hydrolysis proceeds via acid/base catalysis or solvent-assisted mechanisms .

Methodological Considerations

Q. How should researchers design assays to evaluate the biological activity of this compound?

  • Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., GPCRs, kinases) based on the diphenylmethyl moiety’s lipophilicity.
  • In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. For enzyme inhibition, employ kinetic assays (e.g., NADH depletion for oxidoreductases).
  • Cell-based studies : Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages, as in ). Include positive controls (e.g., dexamethasone) and dose-response curves .

Q. What analytical techniques are critical for resolving spectral overlaps in this compound derivatives?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals in crowded regions (e.g., diphenylmethyl protons).
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (as in for 3-chloro-N-phenylbenzamide).
  • Chromatography-coupled MS (LC-MS/MS) : Detect trace impurities or isomers with similar retention times .

Data Analysis and Interpretation

Q. How can researchers address conflicting bioactivity data in benzamide analogs?

  • Meta-analysis : Aggregate data from multiple studies (e.g., ) to identify trends (e.g., nitro groups correlating with anti-inflammatory activity).
  • Experimental replication : Repeat assays under standardized conditions (e.g., cell line, passage number).
  • Statistical rigor : Apply false discovery rate (FDR) correction for high-throughput screens. Conflicting results may arise from off-target effects, which can be investigated using CRISPR knockouts or siRNA silencing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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